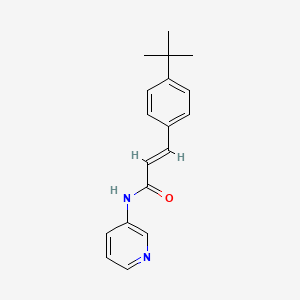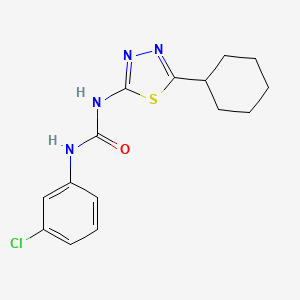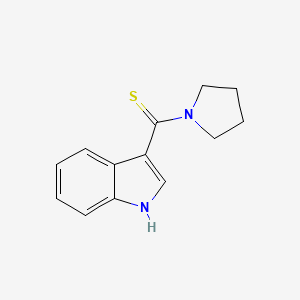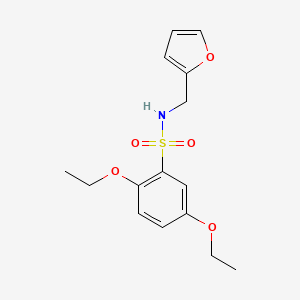![molecular formula C15H19NO5S B5691652 isopropyl 5-[(ethylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B5691652.png)
isopropyl 5-[(ethylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl 5-[(ethylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate, also known as ESI-09, is a small molecule inhibitor that has been widely used in scientific research to study the role of Rho GTPases in various cellular processes. Rho GTPases are a family of small GTP-binding proteins that play a critical role in regulating cell morphology, motility, and adhesion. ESI-09 has been shown to selectively inhibit the activity of RhoG, a member of the Rho GTPase family, and has been used to investigate the function of RhoG in different cellular contexts.
Mécanisme D'action
Isopropyl 5-[(ethylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate selectively inhibits the activity of RhoG by binding to its guanine nucleotide exchange factor (GEF), Trio. RhoG is activated by GEFs, which catalyze the exchange of GDP for GTP on RhoG, leading to its activation. isopropyl 5-[(ethylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate binds to Trio and prevents it from activating RhoG, thereby inhibiting its activity.
Biochemical and physiological effects:
isopropyl 5-[(ethylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate has been shown to have a number of biochemical and physiological effects. Some of these include:
1. Inhibition of cell migration and invasion: isopropyl 5-[(ethylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate has been shown to inhibit the migration and invasion of cancer cells in vitro and in vivo.
2. Inhibition of cytokinesis: isopropyl 5-[(ethylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate has been shown to inhibit cytokinesis in HeLa cells, leading to the formation of multinucleated cells.
3. Inhibition of angiogenesis: isopropyl 5-[(ethylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the key advantages of using isopropyl 5-[(ethylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate in lab experiments is its selectivity for RhoG. Unlike other Rho GTPase inhibitors, isopropyl 5-[(ethylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate does not inhibit the activity of other members of the Rho family, making it a useful tool for investigating the specific role of RhoG in different cellular processes.
One of the limitations of using isopropyl 5-[(ethylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate is its relatively low potency compared to other Rho GTPase inhibitors. This can make it difficult to achieve complete inhibition of RhoG activity in some experimental systems.
Orientations Futures
1. Identification of downstream effectors of RhoG: While isopropyl 5-[(ethylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate has been useful in identifying the role of RhoG in different cellular processes, there is still much to be learned about the downstream effectors that mediate its activity.
2. Development of more potent RhoG inhibitors: The relatively low potency of isopropyl 5-[(ethylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate compared to other Rho GTPase inhibitors has limited its use in some experimental systems. The development of more potent RhoG inhibitors could overcome this limitation.
3. Investigation of the role of RhoG in disease: RhoG has been implicated in a number of disease processes, including cancer and cardiovascular disease. Further investigation of the role of RhoG in these diseases could lead to the development of new therapeutic strategies.
Méthodes De Synthèse
The synthesis of isopropyl 5-[(ethylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate involves a multi-step process that starts with the preparation of 2-methyl-1-benzofuran-3-carboxylic acid. This is followed by the conversion of the carboxylic acid to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with isopropylamine and triethylamine to obtain the isopropyl ester of the benzofuran carboxylic acid. The final step involves the reaction of the isopropyl ester with ethylsulfonyl amine to obtain isopropyl 5-[(ethylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate.
Applications De Recherche Scientifique
Isopropyl 5-[(ethylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate has been widely used in scientific research to study the role of RhoG in different cellular processes. Some of the key areas of research where isopropyl 5-[(ethylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate has been used include:
1. Regulation of cell migration and invasion: RhoG has been shown to play a critical role in regulating cell migration and invasion. isopropyl 5-[(ethylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate has been used to investigate the role of RhoG in these processes and to identify downstream effectors of RhoG that regulate cell migration and invasion.
2. Regulation of cell adhesion: RhoG has also been implicated in the regulation of cell adhesion. isopropyl 5-[(ethylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate has been used to study the role of RhoG in the formation of focal adhesions and the regulation of integrin signaling.
3. Regulation of cytokinesis: RhoG has been shown to play a role in the regulation of cytokinesis, the process by which a single cell divides into two daughter cells. isopropyl 5-[(ethylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate has been used to investigate the role of RhoG in this process and to identify downstream effectors of RhoG that regulate cytokinesis.
Propriétés
IUPAC Name |
propan-2-yl 5-(ethylsulfonylamino)-2-methyl-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5S/c1-5-22(18,19)16-11-6-7-13-12(8-11)14(10(4)21-13)15(17)20-9(2)3/h6-9,16H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUZWRAZJOGCSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC2=C(C=C1)OC(=C2C(=O)OC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 5-(ethylsulfonylamino)-2-methyl-1-benzofuran-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[(2,3-dimethylphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5691597.png)
![1,4-diphenyl-2H-cyclopenta[d]pyridazine](/img/structure/B5691607.png)



![N-[(5-methyl-2-furyl)methyl]-3-{1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}propanamide](/img/structure/B5691625.png)


![3-[5-(2-methoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5691654.png)


